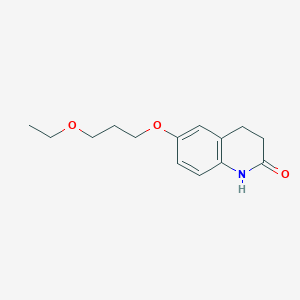
3-(Dimethylamino)-2-methyldec-4-YN-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-2-methyldec-4-YN-2-OL: is an organic compound characterized by the presence of a dimethylamino group, a methyl group, and a hydroxyl group attached to a decyne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2-methyldec-4-YN-2-OL can be achieved through several methods. One common approach involves the reaction of a suitable alkyne precursor with a dimethylamine source under controlled conditions. For example, the reaction of 3-dimethylamino-1-propyne with a methylating agent can yield the desired compound. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures (around 70°C) to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity. The final product is often purified through distillation or recrystallization techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Dimethylamino)-2-methyldec-4-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or amines can react with the dimethylamino group under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amines or halides.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-2-methyldec-4-YN-2-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)-2-methyldec-4-YN-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression
Vergleich Mit ähnlichen Verbindungen
Dimethylamine: A simpler amine with similar reactivity but lacking the alkyne and hydroxyl groups.
Dimethylaminopropylamine: Contains a similar dimethylamino group but with a different backbone structure
Uniqueness: 3-(Dimethylamino)-2-methyldec-4-YN-2-OL is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
62753-04-2 |
|---|---|
Molekularformel |
C13H25NO |
Molekulargewicht |
211.34 g/mol |
IUPAC-Name |
3-(dimethylamino)-2-methyldec-4-yn-2-ol |
InChI |
InChI=1S/C13H25NO/c1-6-7-8-9-10-11-12(14(4)5)13(2,3)15/h12,15H,6-9H2,1-5H3 |
InChI-Schlüssel |
MZAFAUWNPDAQTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CC(C(C)(C)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)
![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)

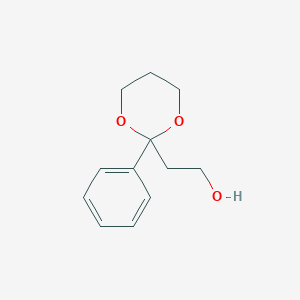
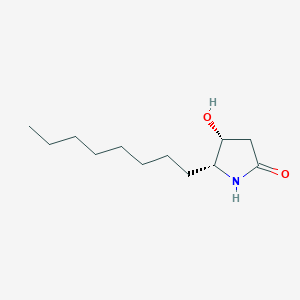
![1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene](/img/structure/B14508678.png)
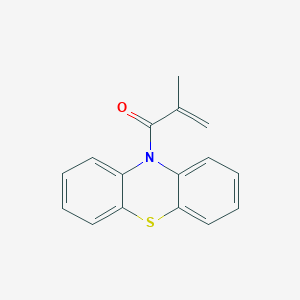
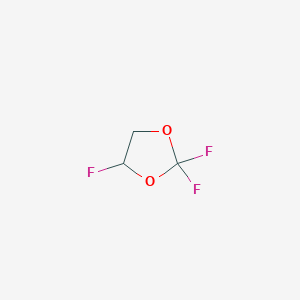
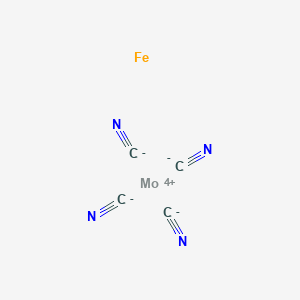

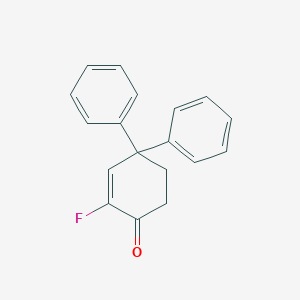
![2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one](/img/structure/B14508719.png)

